REACTION_CXSMILES
|
II.Br[CH2:4][CH2:5][CH:6]1[O:10][CH2:9][CH2:8][O:7]1.[CH3:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH:14]=[O:15]>C1COCC1>[O:7]1[CH2:8][CH2:9][O:10][CH:6]1[CH2:5][CH2:4][CH:14]([C:13]1[CH:16]=[CH:17][CH:18]=[CH:19][C:12]=1[CH3:11])[OH:15]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrCCC1OCCO1
|
Name
|
|
Quantity
|
275 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
63 °C
|
Type
|
CUSTOM
|
Details
|
After stirring the mixture for 30 min at 63° C. the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating over a period of 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
was cooled to −30° C.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at −30° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
slowly raised to room temperature over a period of 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The excess Grignard reagent was destroyed by the careful addition of saturated aqueous NH4Cl (40 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate (3×30 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with brine (2×20 mL)
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the product was isolated by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with 0 to 50% EtOAc/hexanes affording 290 mg of the title compound as a light yellow oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
O1C(OCC1)CCC(O)C1=C(C=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |